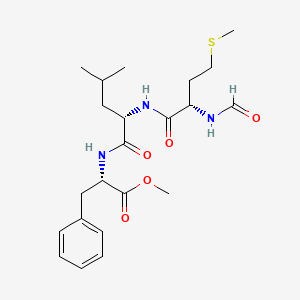

For-Met-Leu-Phe-OMe

Description

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSTRQDCPIBEG-FHWLQOOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984419 |

Source

|

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65929-03-5 |

Source

|

| Record name | N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65929-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylmethionyl-leucyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: fMLP-OMe as a Pathogen-Associated Molecular Pattern (PAMP)

Executive Summary

N-Formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe) is a synthetic derivative of the canonical bacterial chemotactic peptide fMLP.[1] While fMLP represents the endogenous "gold standard" PAMP recognized by the innate immune system, the methyl ester variant (fMLP-OMe) offers distinct physicochemical properties—primarily enhanced lipophilicity—that modulate its interaction with Formyl Peptide Receptors (FPRs) and its stability in specific assay matrices.

This guide provides a rigorous technical framework for utilizing fMLP-OMe in immunological research, specifically for neutrophil and macrophage activation assays. It addresses the critical "translational gap" between peptide solubilization and reproducible receptor activation.

Part 1: Molecular Identity & Physicochemical Mechanics

The PAMP Mechanism

fMLP-OMe mimics the N-formylated oligopeptides released during bacterial protein synthesis and mitochondrial lysis. It acts as a potent agonist for Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) expressed on granulocytes and monocytes.

fMLP vs. fMLP-OMe: Critical Distinctions

Researchers often interchange these peptides, but their handling requirements differ significantly due to the C-terminal modification.

| Feature | fMLP (Free Acid) | fMLP-OMe (Methyl Ester) | Impact on Assay |

| C-Terminus | Carboxyl group (-COOH) | Methyl ester (-COOCH3) | OMe prevents ionization at physiological pH. |

| Hydrophobicity | Moderate | High | fMLP-OMe requires strict DMSO solubilization; less soluble in aqueous buffers. |

| Membrane Interaction | Surface receptor binding | Surface binding + Membrane intercalation | OMe variant may exhibit altered off-rates or local concentration effects at the lipid bilayer. |

| Enzymatic Stability | Susceptible to carboxypeptidases | Resistant to carboxypeptidases | fMLP-OMe may persist longer in whole-blood or serum-rich assays. |

Part 2: Receptor Pharmacology & Signaling Architecture

The FPR1 Signaling Cascade

Upon binding fMLP-OMe, FPR1 undergoes a conformational change that triggers the dissociation of the G

Key Mechanistic Check: The response is Pertussis Toxin (PTX) sensitive, confirming

Signaling Pathway Visualization

The following diagram illustrates the causal flow from fMLP-OMe binding to the distinct cellular outputs.

Caption: fMLP-OMe induced FPR1 signaling. Note the bifurcation at PLC-

Part 3: Experimental Protocols (Self-Validating Systems)

Master Stock Preparation (Critical Step)

Causality: The hydrophobicity of the methyl ester group causes rapid precipitation in aqueous buffers if not properly solvated. Methionine oxidation destroys potency.

-

Reconstitution: Dissolve fMLP-OMe powder in high-grade DMSO to a concentration of 10 mM .

-

Validation: Solution must be perfectly clear. Any turbidity indicates moisture contamination or impurity.

-

-

Aliquot Strategy: Aliquot into amber microcentrifuge tubes (20-50 µL) to prevent light-induced oxidation and repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Note: Do not store diluted working solutions.

-

Protocol A: Superoxide Anion Production (Cytochrome C Reduction)

This assay quantifies the respiratory burst. It is "self-validating" because the specificity is confirmed by adding Superoxide Dismutase (SOD) to a control well, which should abolish the signal.

Reagents:

-

HBSS (with Ca2+/Mg2+, phenol red-free).

-

Cytochrome C (Type III, bovine heart).

-

SOD (Specificity Control).

-

fMLP-OMe (Agonist).[1]

Workflow:

-

Cell Prep: Isolate human neutrophils (PMNs) and resuspend at

cells/mL in HBSS. -

Priming (Optional): Pre-incubate with Cytochalasin B (5 µg/mL) for 5 mins to enhance granule release and ROS generation.

-

Loading: Add Cytochrome C (final 1 mg/mL) to the cell suspension.

-

Baseline: Measure absorbance at 550 nm for 2 minutes to establish stability.

-

Activation: Add fMLP-OMe (Final concentration:

M to-

Dilution Rule: Dilute the 10 mM DMSO stock 1:100 in HBSS immediately before addition to avoid precipitation.

-

-

Readout: Kinetic read at 550 nm for 10-15 minutes at 37°C.

Data Output Table:

| Condition | Expected

Protocol B: Chemotaxis (Boyden Chamber / Transwell)

Causality: Neutrophils migrate up a concentration gradient. The "bell-shaped" dose-response curve is the internal validator; too high a concentration causes receptor desensitization and "arrest."

Workflow Diagram:

Caption: Standard Transwell workflow. Note the optimal concentration range (nM) is lower than ROS assays (

Part 4: Troubleshooting & Optimization (Expertise)

The "Stickiness" Factor

fMLP-OMe is highly lipophilic.

-

Problem: It adsorbs to plastic surfaces (pipette tips, reservoirs).

-

Solution: Perform serial dilutions in glass vials or use low-retention plastics . Add 0.1% BSA to the buffer before adding the peptide to coat the plastic and act as a carrier.

Desensitization (Tachyphylaxis)

FPR1 desensitizes rapidly (seconds to minutes) upon exposure to high ligand concentrations.

-

Impact: If you add fMLP-OMe to the cells while they are in the stock tube, they will be refractory by the time you plate them.

-

Protocol Rule: Always add the agonist last , after the detection system (e.g., Fluo-4, Cytochrome C) is equilibrated.

DMSO Tolerance

Ensure the final DMSO concentration in the assay well is < 0.1%. Neutrophils are sensitive to solvents; > 0.5% DMSO can induce apoptosis or non-specific activation (neutrophil extracellular traps - NETs).

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6][7][8][9] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

-

Selvatici, R., et al. (2006). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues.[1] Peptides, 27(7), 1690-1697. Link

-

Dahlgren, C., et al. (2016). The N-formyl peptide receptors: much more than chemoattractant receptors. Frontiers in Immunology, 7, 315. Link

-

Heit, B., et al. (2002). An intracellular signaling hierarchy determines direction of migration in opposing chemotactic gradients. Journal of Cell Biology, 159(1), 91–102. Link

-

Sigma-Aldrich (Merck). Product Information Sheet: N-Formyl-Met-Leu-Phe (F3506). Link

Sources

- 1. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased production of superoxide anion by neonatal polymorphonuclear leukocytes stimulated with a chemotactic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 8. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 9. Eugenol prevents fMLF-induced superoxide anion production in human neutrophils by inhibiting ERK1/2 signaling pathway and p47phox phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Phospholipase C activation downstream of fMLP-OMe receptor

Technical Whitepaper: Phospholipase C Activation via the fMLP-OMe/FPR1 Axis

Executive Summary

The activation of Phospholipase C (PLC) downstream of the N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe) receptor—specifically the Formyl Peptide Receptor 1 (FPR1) —represents a canonical paradigm of

This guide provides a rigorous technical analysis of the signal transduction architecture connecting fMLP-OMe binding to PLC activation. It details the obligatory role of G-protein

Mechanistic Architecture: The -PLC Axis

To design robust assays, one must understand the causality of the signaling events. Unlike

The Signaling Cascade

-

Ligand Binding: fMLP-OMe binds to the orthosteric pocket of FPR1, a 7-transmembrane GPCR expressed primarily on neutrophils and monocytes.

-

G-Protein Activation: Ligand binding induces a conformational change in FPR1, catalyzing the exchange of GDP for GTP on the

subunit (specifically -

Subunit Dissociation: The trimeric G-protein dissociates into

-GTP and the -

The Critical Effector Step: The liberated

dimer binds to and activates PLC -

Hydrolysis: Activated PLC

hydrolyzes Phosphatidylinositol 4,5-bisphosphate ( -

Calcium Mobilization:

binds to

Pathway Visualization

Figure 1: The FPR1 signaling cascade highlighting the critical role of the G

Experimental Framework: Quantifying PLC Activation

Direct measurement of PLC activity is complex because the product,

Protocol: Total Inositol Phosphate Accumulation

Objective: Quantify PLC activity by measuring the accumulation of labeled inositol phosphates in the presence of LiCl. Model System: Differentiated HL-60 cells or primary human neutrophils.

Reagents:

-

Myo-[2-^3H]Inositol (PerkinElmer or similar)

-

LiCl (Lithium Chloride)

-

Formic Acid / Ammonium Formate (for column chromatography)

-

fMLP-OMe (Sigma-Aldrich)

Step-by-Step Methodology:

-

Cell Seeding & Labeling:

-

Seed HL-60 cells (

cells/mL) in inositol-free medium. -

Add

of myo-[^3H]inositol. -

Incubate for 18–24 hours to reach isotopic equilibrium.

-

-

Washing & Pre-incubation:

-

Wash cells

with HBSS-HEPES buffer to remove free radiolabel. -

Resuspend in buffer containing 10 mM LiCl .

-

Rationale: LiCl inhibits inositol monophosphatase, causing

(a breakdown product of -

Incubate for 15 minutes at 37°C.

-

-

Stimulation:

-

Add fMLP-OMe (Concentration range:

M to -

Incubate for exactly 20 minutes at 37°C.

-

-

Termination:

-

Stop reaction by adding ice-cold Formic Acid (final conc. 0.1 M).

-

Lyse cells on ice for 30 minutes.

-

-

Separation (Anion Exchange Chromatography):

-

Load lysate onto AG 1-X8 anion exchange columns.

-

Wash with water (removes free inositol).

-

Elute Total Inositol Phosphates (

) using 1 M Ammonium Formate / 0.1 M Formic Acid.

-

-

Quantification:

-

Mix eluate with scintillation fluid and count via Liquid Scintillation Counter (LSC).

-

Protocol Visualization

Figure 2: Workflow for the Total Inositol Phosphate Accumulation Assay.

Data Interpretation & Validation

To ensure the signal observed is genuinely downstream of FPR1 and PLC, specific controls are required.

Quantitative Expectations

| Parameter | Expected Result (fMLP-OMe) | Notes |

| EC50 | ~ 1–10 nM | fMLP-OMe is highly potent; shifts in EC50 suggest receptor desensitization or degradation. |

| Signal Window | 3-fold to 10-fold over basal | Signal magnitude depends on expression levels of FPR1. |

| Kinetics | Rapid Peak (Ca2+) vs. Linear (IP) | Calcium peaks within <30s; IP accumulation is linear over 20-30 mins with LiCl. |

Validation Controls

-

Pertussis Toxin (PTX) Sensitivity:

-

Pre-treat cells with PTX (100 ng/mL) for 16 hours.

-

Result: PTX ADP-ribosylates

, uncoupling it from the receptor. -

Validation: fMLP-OMe induced PLC activity should be abolished (>90% reduction) . This confirms the signal is

-mediated.

-

-

PLC Inhibition (U73122):

-

Pre-treat with U73122 (active) vs. U73343 (inactive analog).

-

Validation: U73122 should block Ca2+ flux and IP accumulation.

-

References

-

Prossnitz, E. R., & Ye, R. D. (1997). The N-formyl peptide receptor: a model for the study of chemoattractant receptors. Pharmacology & Therapeutics.

-

Camps, M., et al. (1992). Isoforms of phospholipase C involved in signal transduction in human neutrophils. Biochemical Journal.

-

Boulay, F., et al. (1990). Synthesis and use of a novel N-formyl peptide derivative to photoaffinity label the N-formyl peptide receptor of human neutrophils. Biochemical and Biophysical Research Communications.

-

Selbie, L. A., & Hill, S. J. (1998). G protein-coupled-receptor cross-talk: the fine-tuning of multiple receptor-signalling pathways. Trends in Pharmacological Sciences.

The Transcriptional Landscape of Neutrophil Activation: A Technical Guide to fMLP-OMe Stimulation

Executive Summary

For decades, the neutrophil was dismissed as a "kamikaze" cell—terminally differentiated, transcriptionally silent, and capable only of immediate degranulation or NETosis. This view is obsolete. Modern transcriptomics reveals that upon stimulation with formylated peptides like N-Formyl-Met-Leu-Phe methyl ester (fMLP-OMe) , neutrophils undergo rapid, specific, and massive transcriptional reprogramming.

This guide details the mechanistic pathways, expected transcriptional signatures, and the rigorous experimental protocols required to capture these changes. It is designed for researchers utilizing fMLP-OMe as a high-affinity probe to model bacterial infection or sterile inflammation.

Part 1: The Mechanistic Basis of fMLP-OMe Activation

The Agonist: fMLP vs. fMLP-OMe

While fMLP is the canonical bacterial mimetic, its methyl ester derivative, fMLP-OMe , is frequently utilized in high-precision assays. The esterification of the C-terminus renders the peptide more lipophilic, potentially altering its binding kinetics and stability, yet it remains a potent agonist for the Formyl Peptide Receptor 1 (FPR1) .

Signal Transduction: From GPCR to the Nucleus

The transcriptional burst is not random; it is a deterministic outcome of G-protein coupled receptor (GPCR) signaling.

-

Ligand Binding: fMLP-OMe binds FPR1, inducing a conformational change.

-

G-Protein Dissociation: The

heterotrimeric protein dissociates; the -

Second Messengers: PLC

hydrolyzes PIP2 into IP3 (calcium mobilization) and DAG (PKC activation). -

Kinase Cascades:

-

MAPK Pathway: PKC and Calcium activate the RAF/MEK/ERK and p38 MAPK axes, essential for AP-1 transcription factor assembly.

-

NF-

B Pathway: IKK complex activation leads to the degradation of I

-

Visualization of Signaling Pathways

The following diagram illustrates the causality between fMLP-OMe binding and transcriptional initiation.

Figure 1: Signal transduction cascade from FPR1 activation to transcriptional output.

Part 2: Transcriptional Signatures (The "What")

Upon stimulation with fMLP-OMe (typically 100nM - 1µM), neutrophils exhibit a "rapid-response" transcriptional profile. Unlike macrophages, which may take hours to ramp up, neutrophils transcribe Immediate Early Genes (IEGs) within 30–60 minutes.

Key Upregulated Gene Families

The following table summarizes the core transcriptomic shifts expected in human neutrophils 1–3 hours post-stimulation.

| Gene Symbol | Gene Name | Functional Role | Expected Fold Change* |

| CXCL8 | Interleukin-8 | Potent neutrophil chemoattractant (autocrine loop). | > 50x |

| IL1B | Interleukin-1 beta | Pro-inflammatory pyrogen; requires inflammasome processing. | > 20x |

| TNF | Tumor Necrosis Factor | Master regulator of inflammation and apoptosis. | > 10-30x |

| PTGS2 | COX-2 | Prostaglandin synthesis; inducible enzyme. | > 10x |

| NFKBIA | IκBα | Negative feedback regulator of NF-κB. | > 5x |

| SOD2 | Superoxide Dismutase 2 | Antioxidant defense against oxidative burst. | > 5x |

| ICAM1 | CD54 | Adhesion molecule facilitating extravasation. | > 5-10x |

*Note: Fold changes are approximate and dependent on donor variability and isolation method.

Part 3: Experimental Protocols (The "How")

Analyzing neutrophil transcriptomics is notoriously difficult due to three factors:

-

Low RNA Content: Neutrophils contain 10–20x less RNA than PBMCs.

-

High RNase Activity: They are packed with RNase-rich granules.

-

Ex Vivo Activation: Isolation procedures can artificially trigger transcription.

Protocol: High-Integrity RNA Extraction

Trustworthiness Check: This protocol utilizes a negative selection strategy to prevent physical activation of the cells, followed by immediate chaotropic lysis.

Reagents Required:

-

Magnetic Negative Selection Kit (e.g., Miltenyi or StemCell).

-

fMLP-OMe (reconstituted in DMSO, diluted in HBSS).

-

TRIzol Reagent or RNAprotect.

-

Glycogen or Linear Acrylamide (Carrier).

Workflow:

-

Isolation: Isolate neutrophils from whole blood using negative magnetic selection . Avoid density gradients (Ficoll/Percoll) if possible, as the centrifugation forces can induce stress gene signatures.

-

Resting: Resuspend cells in RPMI + 0.5% HSA (Human Serum Albumin). Let rest for 30 minutes at 37°C to dampen isolation-induced signaling.

-

Stimulation: Add fMLP-OMe (Final concentration: 100 nM). Incubate for 60–180 minutes.

-

Lysis (CRITICAL):

-

Pellet cells (300 x g, 5 min, 4°C).

-

Aspirate supernatant completely.

-

IMMEDIATELY resuspend pellet in 1 mL TRIzol. Do not wash with PBS (risk of activation/degradation).

-

-

Extraction:

-

Add 200 µL Chloroform, shake vigorously, centrifuge.

-

Transfer aqueous phase.[1]

-

Add Carrier: Add 1 µL Glycogen (20 mg/mL) to the aqueous phase before isopropanol precipitation. This is vital for visible pellet formation with low-input samples.

-

Visualization of Experimental Workflow

Figure 2: Optimized workflow for neutrophil RNA-seq to minimize ex vivo activation and RNA degradation.

Part 4: Data Analysis & Quality Control

The "Globin" and "rRNA" Problem

Neutrophil RNA preparations often contain high levels of globin mRNA (from residual RBCs) and rRNA.

-

Standard Poly-A selection is often insufficient because it may miss non-coding RNAs or degraded transcripts common in neutrophils.

-

Recommendation: Use Ribosomal Depletion (Ribo-Zero) kits rather than Poly-A enrichment. This ensures better coverage of the neutrophil transcriptome.

Quality Metrics

-

RIN (RNA Integrity Number): While RIN > 8.0 is standard for cell lines, neutrophils often yield RINs of 6.0–7.5 due to their enzymatic nature. A RIN of 7.0 is acceptable if the electropherogram shows distinct 18S/28S peaks.

-

Mapping Rate: Expect lower mapping rates (70-80%) compared to cell lines due to the high presence of intronic reads or gDNA contamination if DNase treatment was insufficient.

References

-

McDonald, P. P., Bald, A., & Cassatella, M. A. (1997). Activation of the NF-kappaB pathway by inflammatory stimuli in human neutrophils.[2] Blood.

-

Newburger, P. E., et al. (2000). The Transcriptome of the Human Neutrophil. Blood.

-

Subrahmanyam, Y. V., et al. (2001). RNA expression patterns change dramatically in human neutrophils exposed to bacteria. Blood.

-

Wright, H. L., et al. (2013). RNA-Seq Reveals Activation of Both Common and Cytokine-Specific Pathways following Neutrophil Priming. PLOS ONE.

-

Khoyratty, T. E., et al. (2021). Distinct transcription factor networks control neutrophil-driven inflammation.[3] Nature Immunology.[3]

Sources

Methodological & Application

Application Note: fMLP-OMe Induced Degranulation Assay in Neutrophils via β-Hexosaminidase Detection

Abstract & Introduction

The recruitment and activation of polymorphonuclear neutrophils (PMNs) are critical components of the innate immune response.[1][2] N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe ) is a potent, synthetic analog of the bacterial chemotactic peptide fMLP. While the native fMLP is the prototype agonist for the Formyl Peptide Receptor 1 (FPR1) , the methyl ester derivative (fMLP-OMe) exhibits altered lipophilicity and receptor binding kinetics, often used to probe specific structure-activity relationships (SAR) in drug discovery.

This application note details a robust protocol for measuring fMLP-OMe induced degranulation. Unlike chemotaxis, the release of azurophilic granules (containing β-hexosaminidase ) is a tightly regulated event. Crucially, fMLP and its analogs are weak secretagogues for azurophilic granules in resting neutrophils. Robust degranulation requires priming , typically with Cytochalasin B , a mycotoxin that disrupts actin polymerization, thereby facilitating granule fusion with the plasma membrane upon FPR1 activation.

This guide uses β-hexosaminidase (β-hex) as the reporter enzyme. Upon exocytosis, β-hex hydrolyzes the substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (p-NAG) , yielding a chromogenic product quantifiable at 405 nm.

Mechanistic Signaling Pathway

Understanding the signal transduction is vital for troubleshooting. fMLP-OMe binds FPR1, a G

Critical Insight: In resting neutrophils, the cortical actin cytoskeleton acts as a physical barrier preventing granule fusion. Cytochalasin B disrupts this barrier ("Priming"), allowing the Ca

Figure 1: FPR1 signaling cascade. Note that Cytochalasin B is required to disassemble the actin barrier, permitting the Calcium-driven fusion of β-hexosaminidase-containing granules.

Materials & Reagents

Biologicals[3][4][5][6][7][8][9][10][11][12][13][14]

-

Primary Human Neutrophils: Freshly isolated from heparinized blood (via Dextran sedimentation and Ficoll-Paque gradient).

-

Alternative: dHL-60 cells (differentiated with 1.3% DMSO for 5-7 days).

Chemical Reagents

| Reagent | Stock Conc.[3] | Solvent | Storage | Role |

| fMLP-OMe | 10 mM | DMSO | -20°C | Specific Agonist |

| Cytochalasin B | 5 mg/mL | DMSO | -20°C | Priming Agent (Actin disruptor) |

| p-NAG (Substrate) | 10 mM | Citrate Buffer | Fresh | Enzyme Substrate |

| Triton X-100 | 10% | dH2O | RT | Total Lysis Control |

Buffers (Critical for Enzyme Activity)

-

Tyrode’s Buffer (Assay Buffer): 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl

, 1.0 mM MgCl -

Citrate Buffer (Substrate Buffer): 0.1 M Citrate, pH 4.5.

-hex requires acidic pH. -

Stop Solution: 0.2 M Glycine, pH 10.7 (or 0.1 M Na

CO

Experimental Protocol

Phase 1: Cell Preparation & Priming

Objective: Prepare neutrophils that are responsive to secretagogues.

-

Resuspend isolated neutrophils in warm Tyrode’s Buffer at 2 x 10

cells/mL . -

Priming Step: Add Cytochalasin B to the cell suspension.

-

Final Concentration: 5 µg/mL.[4]

-

Incubation: 5–10 minutes at 37°C.

-

Note: Do not wash cells after adding Cytochalasin B; it must be present during stimulation.

-

Phase 2: Stimulation (96-Well Plate Format)

Objective: Induce degranulation using fMLP-OMe.

-

Plate Setup: Use a V-bottom 96-well plate (prevents cell loss during supernatant transfer).

-

Agonist Addition: Add 10 µL of fMLP-OMe (10x concentration) to appropriate wells.

-

Dose Response: 10 nM to 10 µM final concentration.

-

-

Cell Addition: Add 90 µL of Primed Neutrophils (from Phase 1) to the wells.

-

Final Volume: 100 µL.

-

-

Controls:

-

Spontaneous Release (Negative Control): Cells + Buffer (no agonist).

-

Total Content (Positive Control): Cells + 1% Triton X-100 (lyses 100% of granules).

-

-

Incubation: Incubate for 30 minutes at 37°C (5% CO

).

Phase 3: Enzymatic Assay

Objective: Quantify released β-hexosaminidase.

-

Harvest: Centrifuge the V-bottom plate at 400 x g for 5 minutes at 4°C.

-

Transfer: Carefully transfer 30 µL of supernatant into a fresh flat-bottom 96-well plate.

-

Tip: For the "Total Content" wells, ensure the lysate is well-mixed before spinning/transferring.

-

-

Substrate Reaction: Add 30 µL of p-NAG substrate solution (dissolved in pH 4.5 Citrate Buffer) to the supernatants.

-

Incubation: Incubate for 60 minutes at 37°C . Protect from light.

-

Stop Reaction: Add 100 µL of Stop Solution (Glycine pH 10.7) to all wells.

-

Observation: A yellow color will develop immediately in positive wells.

-

-

Read: Measure Absorbance at 405 nm using a microplate reader.

Workflow Visualization

Figure 2: Step-by-step workflow for the fMLP-OMe induced β-hexosaminidase release assay.

Data Analysis

To ensure data is comparable across days and donors, normalize the Optical Density (OD) values to the total enzyme content of the cells.

Formula:

- : Supernatant from fMLP-OMe treated cells.

- : Supernatant from Buffer treated cells (Background).

- : Supernatant from Triton X-100 lysed cells (100% control).

Expected Results:

-

Spontaneous Release: Should be < 5-10%.

-

Maximal Release (fMLP-OMe + CytoB): Typically 30–60% of total content depending on donor variability.

-

EC50: fMLP-OMe usually exhibits an EC50 in the range of 10–100 nM.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| No Signal (Low OD) | pH Mismatch | Ensure Substrate is pH 4.5 and Stop Solution is pH >10. The chromophore only absorbs at 405nm in basic conditions. |

| No Response to fMLP | Lack of Priming | Critical: Confirm Cytochalasin B was added. Neutrophils rarely release β-hex with fMLP alone. |

| High Spontaneous Release | Cell Damage | Handle neutrophils gently. Avoid vortexing. Keep cells in Ca/Mg-free buffer during isolation, but switch to Ca/Mg-rich buffer for the assay. |

| High Background | Substrate Hydrolysis | p-NAG can auto-hydrolyze over time. Prepare fresh or store frozen. Run a "Buffer + Substrate" blank. |

References

-

Schwartz, L. B., & Austen, K. F. (1980). Enzymes of the mast cell granule. Journal of Investigative Dermatology, 74(5), 349-353. Link

-

Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154-1169. Link

-

Honeycutt, P. J., & Niedel, J. E. (1986). Cytochalasin B enhancement of the diacylglycerol response in formyl peptide-stimulated neutrophils.[5] Journal of Biological Chemistry, 261, 15900-15905. Link

-

Kuehn, M. J., et al. (2025). Hexosaminidase assays: Methods for detection of lysosomal release.[6] ResearchGate Protocols. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. abmgood.com [abmgood.com]

- 5. Cytochalasin B enhancement of the diacylglycerol response in formyl peptide-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

High-Resolution Calcium Imaging in Neutrophils Stimulated with For-Met-Leu-Phe-OMe

Executive Summary

Neutrophils are the first responders of the innate immune system, relying on rapid intracellular calcium (

This guide details the protocol for imaging calcium dynamics in human neutrophils stimulated with fMLP-OMe. Unlike robust cell lines, neutrophils are terminally differentiated, short-lived, and easily pre-activated. Therefore, this protocol emphasizes "gentle handling" techniques to maintain a resting baseline, ensuring that the observed calcium flux is a true physiological response to fMLP-OMe and not an artifact of isolation stress.

Mechanism of Action: The FPR Signaling Cascade

Understanding the signaling pathway is critical for troubleshooting. fMLP-OMe binds to FPR1 (a GPCR), initiating a cascade that releases calcium from intracellular stores and triggers Store-Operated Calcium Entry (SOCE).

Key Pathway Steps:

-

Ligand Binding: fMLP-OMe binds FPR1, causing a conformational change.

-

G-Protein Activation: The

protein dissociates; the -

IP3 Generation: PLC

hydrolyzes -

ER Release:

binds receptors on the Endoplasmic Reticulum (ER), releasing stored -

SOCE: ER depletion is sensed by STIM1, which aggregates and opens Orai1 channels in the plasma membrane, sustaining the calcium signal.

Visualization: FPR1 Signaling Pathway[1][2]

Figure 1: The signal transduction pathway from fMLP-OMe binding to cytosolic calcium elevation.

Experimental Design & Reagents

Dye Selection: Fura-2 vs. Fluo-4

The choice of dye depends on whether you need quantitative (absolute concentration) or qualitative (relative change) data.

| Feature | Fura-2 AM | Fluo-4 AM |

| Type | Ratiometric (Dual Excitation) | Single Wavelength (Intensimetric) |

| Excitation/Emission | Ex: 340/380 nm; Em: 510 nm | Ex: 488 nm; Em: 520 nm |

| Quantification | High. Corrects for dye loading, bleaching, and cell thickness. | Low. Signal intensity depends on dye concentration. |

| Speed | Slower (requires filter switching). | Very Fast (video rate compatible). |

| Best For | Accurate | High-speed events; confocal microscopy; flow cytometry. |

| Recommendation | Primary Choice for this protocol. | Use for rapid kinetic screening. |

Reagents

-

Agonist: For-Met-Leu-Phe-OMe (Sigma/Merck). Dissolve to 10 mM stock in DMSO. Store at -20°C. Working conc: 100 nM – 1 µM .

-

Buffer: HBSS (with

/ -

Inhibitors (Optional): Cyclosporin H (FPR1 antagonist) for specificity controls.

Step-by-Step Protocol

Phase 1: Gentle Neutrophil Isolation

Critical: Neutrophils are easily activated by mechanical stress. Do not vortex. Use wide-bore pipette tips.

-

Blood Collection: Collect whole blood into EDTA or Heparin tubes.

-

Density Gradient: Layer blood over a Histopaque-1077 or Ficoll-Paque gradient.

-

Centrifugation: Spin at 400 x g for 30 mins at RT (brake OFF).

-

Separation: Discard plasma/PBMC layer. Collect the PMN/RBC pellet.

-

Lysis: Resuspend pellet in ice-cold water (hypotonic lysis) for exactly 30 seconds to lyse RBCs, then immediately restore tonicity with 10x PBS.

-

Wash: Centrifuge (250 x g, 5 min) and resuspend in HBSS/HEPES. Keep cells at room temperature (RT); cold shock can prime them.

Phase 2: Dye Loading (Fura-2 AM)

-

Preparation: Dilute Fura-2 AM to 2–4 µM in HBSS. Add 0.02% Pluronic F-127 to aid solubility.

-

Incubation: Incubate

cells/mL for 30 minutes at RT in the dark.-

Why RT? Loading at 37°C can lead to dye compartmentalization into organelles.

-

-

De-esterification: Wash cells 2x with HBSS. Resuspend and incubate for another 20 mins at RT to allow complete hydrolysis of the AM ester.

Phase 3: Imaging Acquisition

-

Mounting: Plate cells on Poly-L-Lysine or Fibrinogen-coated coverslips. Allow 10 mins for adherence.

-

Basal Recording: Acquire images (Ex 340/380) for 60 seconds to establish a stable baseline (

). -

Stimulation: Add fMLP-OMe (1 µM final) gently via perfusion or 2x concentrate addition.

-

Artifact Alert: Mechanical disturbance of adding fluid can cause a shear-stress calcium spike. Always perform a "vehicle-only" control.

-

-

Acquisition: Record at 0.5–1 Hz for 3–5 minutes.

Phase 4: Workflow Visualization

Figure 2: Experimental workflow ensuring minimal pre-activation and optimal dye loading.

Data Analysis & Interpretation

Ratiometric Calculation

Calculate the ratio (

To convert to absolute calcium concentration (

- : Dissociation constant of Fura-2 (~224 nM at 37°C).

-

: Ratio at zero

-

: Ratio at saturating

Expected Results

-

Resting Neutrophils: Low stable baseline (~50–100 nM).

-

fMLP-OMe Response:

-

Phase 1 (0-30s): Rapid, high-amplitude peak (ER release).

-

Phase 2 (30s+): Lower, sustained plateau (SOCE).

-

Oscillations: At lower concentrations (<10 nM), neutrophils may exhibit oscillatory calcium spikes rather than a single peak.

-

Troubleshooting & Controls

| Problem | Possible Cause | Solution |

| High Baseline | Pre-activation during isolation. | Use endotoxin-free reagents; handle gently; keep at RT (avoid 4°C shock). |

| No Response | Receptor desensitization. | Ensure cells have not been exposed to formyl peptides (e.g., bacterial contamination) prior to assay. |

| Dye Leakage | Anion transporter activity. | Add Probenecid (2.5 mM) to the buffer to inhibit dye extrusion. |

| Weak Signal | Incomplete de-esterification. | Ensure the 20-min post-wash incubation step is performed. |

References

-

Comparison of fMLP and fMLP-OMe Analogs: Spisani, S., et al. (1998). "Two for-Met-Leu-Phe-OMe analogues trigger selective neutrophil responses.[1][2][3] A differential effect on cytosolic free Ca2+."[4][5] Biochemical Pharmacology.

-

Neutrophil Calcium Signaling Review: Immler, R., et al. (2018). "Calcium Signaling and Regulation of Neutrophil Functions: Still a Long Way to Go." Frontiers in Immunology.

-

Fura-2 AM Imaging Protocol: Abcam Protocols. "Fura-2 AM imaging protocol." Abcam.

-

FPR Signaling Mechanisms: Ye, R. D., et al. (2009).[6] "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews.

-

Neutrophil Isolation Techniques: Kuhns, D. B., et al. (2015). "Isolation and Functional Analysis of Human Neutrophils." Current Protocols in Immunology.

Sources

- 1. Two for-Met-Leu-Phe-OMe analogues trigger selective neutrophil responses. A differential effect on cytosolic free Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological control of neutrophil-mediated inflammation: Strategies targeting calcium handling by activated polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu [bu.edu]

- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microfluidic Devices for Studying fMLP-OMe Chemotaxis

Executive Summary

This guide details the protocol for quantifying neutrophil and macrophage chemotaxis in response to N-Formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe) . While the canonical fMLP peptide is widely used, the methyl ester derivative (fMLP-OMe) acts as a highly potent Formyl Peptide Receptor 1 (FPR1) agonist with distinct hydrophobic properties that influence receptor binding kinetics and membrane interaction.

Traditional Boyden chambers fail to maintain stable gradients over long periods and cannot resolve single-cell decision-making. This protocol utilizes a diffusion-based microfluidic platform to generate stable, shear-free gradients, essential for preventing mechanical activation of immune cells during the assay.

Biological & Technical Context

The Chemoattractant: fMLP-OMe

fMLP-OMe is a synthetic derivative of the bacterial oligopeptide fMLP. It binds to FPR1 , a G-protein coupled receptor (GPCR) on the surface of neutrophils.

-

Mechanism: Binding triggers the dissociation of the G

i subunit, activating PLC -

Why OMe? The methyl ester modification increases lipophilicity compared to the free acid fMLP. This can enhance potency in specific binding assays and alter the rate of receptor internalization and recycling.

Device Selection: Shear-Free Diffusion

Neutrophils are mechanosensitive; fluid shear stress (>1 dyn/cm²) can trigger "shear activation," causing cells to spread and arrest migration, masking chemotactic responses.

-

Selected Platform: Hydrogel-Bridge Microfluidic Device (e.g., Ibidi µ-Slide Chemotaxis or custom PDMS-hydrogel hybrid).

-

Physics: A central observation channel connects two large reservoirs (Source and Sink). The gradient forms via passive diffusion through the channel, maintaining linearity for 24–48 hours without active pumping.

Experimental Workflow

Signaling Pathway Visualization

Understanding the molecular targets is crucial for inhibitor-based validation. The diagram below maps the fMLP-OMe signaling cascade.

Caption: fMLP-OMe binds FPR1, triggering G-protein dissociation. PI3K and PLC pathways converge to drive cytoskeletal rearrangement and directional migration.

Detailed Protocol

Reagent Preparation

| Component | Concentration | Notes |

| fMLP-OMe Stock | 10 mM in DMSO | Store at -20°C. Avoid freeze-thaw cycles. |

| Working Solution | 10 nM – 100 nM | Dilute in migration medium immediately before use. |

| Fibronectin | 50 µg/mL | Critical for neutrophil integrin adhesion. |

| Migration Medium | RPMI 1640 + 0.1% BSA | BSA prevents peptide adsorption to PDMS/plastic. |

Device Preparation (Day 0)

-

Surface Activation: Plasma treat the PDMS device or glass slide for 30 seconds to render it hydrophilic.

-

Coating: Inject Fibronectin (50 µg/mL) into the observation channels. Incubate for 45 minutes at 37°C.

-

Why? Neutrophils require integrin engagement (specifically

integrins) to generate traction forces. Uncoated glass results in slippage.

-

-

Blocking: Wash channels with Migration Medium (0.1% BSA) and incubate for 30 minutes.

-

Why? Blocks non-specific binding sites to prevent fMLP-OMe sequestration on channel walls.

-

Cell Loading & Gradient Establishment (Day 1)

Cell Type: Primary Human Neutrophils (isolated via negative selection) or dHL-60 cells (differentiated with 1.3% DMSO for 5 days).

-

Cell Seeding: Resuspend cells at

cells/mL in Migration Medium. Inject 6 µL into the central observation channel. -

Attachment: Allow cells to adhere for 20 minutes at 37°C (no flow).

-

Gradient Setup:

-

Sink Reservoir: Fill with Migration Medium (0 nM fMLP-OMe).

-

Source Reservoir: Fill with 100 nM fMLP-OMe .

-

Note: 100 nM is the optimal peak concentration. >10 µM causes receptor saturation and "chemokinesis" (random movement) rather than chemotaxis.

-

-

Equilibration: Seal ports. Allow diffusion to establish a linear gradient (approx. 15–30 mins depending on channel width).

Live-Cell Imaging

-

Microscope: Inverted widefield or confocal with environmental control (37°C, 5% CO2).

-

Objective: 10x or 20x Phase Contrast / DIC.

-

Interval: Capture 1 frame every 30 seconds for 45–60 minutes.

-

Why? Neutrophils move at ~10–20 µm/min. Slower intervals miss turning events; faster intervals induce phototoxicity.

-

Data Analysis & Validation

Quantitative Metrics

Analyze cell tracks using ImageJ (Manual Tracking or TrackMate) or proprietary software.

| Metric | Definition | Target Value (Valid Chemotaxis) |

| Chemotactic Index (CI) | Cosine of the angle between net displacement and gradient vector. | > 0.2 (0 = random, 1 = perfect) |

| Velocity | Total path length / Time. | 10 – 25 µm/min (Primary Neutrophils) |

| Persistence | Euclidean distance / Accumulated distance. | > 0.6 |

Experimental Logic Flow

This diagram illustrates the decision matrix for validating the assay.

Caption: Decision tree for assay validation. Lack of movement suggests adhesion issues; random movement suggests gradient failure.

Troubleshooting & Controls

-

Negative Control: 0 nM fMLP-OMe in both reservoirs. Cells should move randomly (Chemokinesis only) with CI ≈ 0.

-

Positive Control: Use standard fMLP (free acid) if fMLP-OMe fails, to verify cell receptor integrity.

-

"Circuitous" Migration: If cells move in circles or switch directions frequently, the concentration is likely too high (>500 nM), causing receptor desensitization. Dilute the source.

References

-

Comparison of fMLP and fMLP-OMe Potency

- Spisani, S., et al. (1986). "Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues." Immunology.

-

Microfluidic Neutrophil Chemotaxis Protocols

- Zhao, Y., et al. (2020). "Microfluidic devices for neutrophil chemotaxis studies.

-

Signaling Dynamics in Chemotaxis

- Devreotes, P., & Horwitz, A. (2015).

-

fMLP Concentration Dependent Migration

- Tweedy, L., et al. (2016).

Application Note: High-Throughput Screening for Anti-Inflammatory Compounds Using fMLP-OMe

This Application Note is designed for researchers and drug discovery scientists conducting High-Throughput Screening (HTS) to identify novel anti-inflammatory therapeutics. It details the use of N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe) , a specific derivative of the classic bacterial chemotactic peptide, as a robust agonist for Formyl Peptide Receptor 1 (FPR1).

Introduction & Scientific Rationale

The Target: Formyl Peptide Receptor 1 (FPR1)

FPR1 is a G-protein-coupled receptor (GPCR) expressed primarily on neutrophils and macrophages. It recognizes N-formylated peptides (like fMLP) released by bacteria or damaged mitochondria, serving as a critical "danger signal" sensor. Activation of FPR1 triggers a rapid inflammatory cascade involving chemotaxis, degranulation, and superoxide anion generation (oxidative burst).

Why fMLP-OMe?

While the native peptide fMLP (N-Formyl-Met-Leu-Phe) is the standard agonist, its methyl ester derivative, fMLP-OMe , offers distinct advantages in specific screening contexts:

-

Enhanced Lipophilicity: The methylation of the C-terminal carboxyl group removes the negative charge, significantly increasing the peptide's hydrophobicity. This can enhance interaction with the receptor binding pocket and improve stability against C-terminal degradation by carboxypeptidases in complex media.

-

Assay Robustness: fMLP-OMe induces a potent, rapid calcium transient and oxidative burst, providing a high signal-to-noise ratio essential for calculating robust Z-factors in HTS campaigns.

Mechanism of Action & Signaling Pathway[1][2]

To screen for inhibitors effectively, one must understand the signal transduction pathway. fMLP-OMe binds FPR1, inducing a conformational change that activates the G

Visualizing the Pathway

The following diagram illustrates the signaling cascade targeted in this screen. The primary readout (Calcium) and secondary functional readout (ROS) are highlighted.

Caption: FPR1 signaling cascade triggered by fMLP-OMe. Green nodes indicate the specific assay readouts used in this protocol.

Experimental Protocols

Protocol A: Primary Screen - Kinetic Calcium Mobilization (FLIPR)

This assay measures the rapid release of intracellular calcium. It is the preferred method for primary HTS due to its speed and sensitivity.

Cell Model:

-

dHL-60: HL-60 cells differentiated into neutrophil-like cells using 1.3% DMSO for 5-7 days. These express high levels of FPR1.

-

Alternative: CHO-K1 or HEK293 cells stably transfected with human FPR1.

Reagents:

-

Agonist: fMLP-OMe (Sigma-Aldrich or equivalent). Stock: 10 mM in DMSO.[1][2]

-

Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 + 0.1% BSA (Fatty acid-free). Note: BSA prevents peptide adsorption to plastics.

Workflow:

-

Cell Plating: Harvest dHL-60 cells and resuspend in assay buffer. Plate 50,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates.

-

Dye Loading: Add equal volume of Calcium 6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hour at 37°C, then 15 min at RT.

-

Compound Addition: Using an automated liquid handler (e.g., Echo or Bravo), transfer test compounds (10 µM final) to the cell plate. Incubate 15 min at RT.

-

Agonist Preparation: Prepare fMLP-OMe at EC80 concentration (typically 10-30 nM) in assay buffer.

-

Critical Step: Determine the EC80 of fMLP-OMe in a separate run before the screen to ensure the assay window is sensitive to inhibition.

-

-

Detection: Place plate in FLIPR Tetra or Hamamatsu FDSS.

-

Baseline: Read fluorescence for 10 seconds.

-

Injection: Inject fMLP-OMe (5x concentration).

-

Read: Monitor fluorescence for 90-120 seconds.

-

-

Analysis: Calculate Max-Min RFU. Determine % Inhibition relative to DMSO (0% inhibition) and Reference Antagonist (e.g., Cyclosporin H, 100% inhibition).

Protocol B: Secondary Screen - ROS Production (Luminol-Enhanced Chemiluminescence)

Compounds identified in the calcium assay should be validated for their ability to block functional neutrophil activation (oxidative burst).

Reagents:

-

Luminol: 500 µM stock in 0.1 M NaOH.

-

HRP: Horseradish Peroxidase (20 U/mL).

Workflow:

-

Cell Prep: Resuspend dHL-60 cells or primary neutrophils at 1 x 10^6 cells/mL in HBSS (with Ca2+/Mg2+).

-

Mixture: In a white 96-well plate, combine:

-

100 µL Cell suspension.[1]

-

20 µL Luminol (50 µM final).

-

10 µL HRP (1 U/mL final).

-

-

Inhibitor Incubation: Add test compounds. Incubate 15 min at 37°C.

-

Activation: Inject fMLP-OMe (100 nM final concentration).

-

Note: A higher concentration is often used for ROS assays compared to Calcium assays to drive a sustained burst.

-

-

Measurement: Immediately measure chemiluminescence (RLU) on a plate reader (e.g., EnVision) in kinetic mode for 30 minutes (read every 60s).

-

Analysis: Calculate Area Under the Curve (AUC) for the kinetic trace.

Data Presentation & Analysis

Quantitative Summary

The table below summarizes typical parameters for assay validation.

| Parameter | Calcium Assay (FLIPR) | ROS Assay (Luminol) |

| Agonist | fMLP-OMe | fMLP-OMe |

| Typical EC50 | 1 - 5 nM | 10 - 50 nM |

| Screening Conc. | EC80 (~10-20 nM) | EC90 (~100 nM) |

| Readout | Fluorescence (RFU) | Chemiluminescence (RLU) |

| Signal Window | > 3-fold | > 10-fold |

| Z' Factor | > 0.6 (Excellent) | > 0.7 (Excellent) |

| Reference Inhibitor | Cyclosporin H (IC50 ~100 nM) | Cyclosporin H |

Calculation of Z-Factor

To validate the HTS quality, calculate the Z-factor for each plate:

- : Standard deviation of positive (fMLP-OMe + DMSO) and negative (Buffer or Antagonist) controls.

- : Mean of positive and negative controls.

-

Acceptance: A score of > 0.5 is required to proceed.

Troubleshooting & Expert Tips

-

Solubility: fMLP-OMe is hydrophobic. Dissolve stock in 100% DMSO. Ensure final DMSO concentration in the assay is < 0.5% to avoid non-specific cell toxicity or activation.

-

Peptide Adsorption: fMLP-OMe sticks to plastics. Always include 0.1% BSA or HSA in your assay buffers. Use polypropylene plates for intermediate dilutions.

-

Desensitization: FPR1 desensitizes rapidly (seconds) upon ligand binding. Do not pre-mix cells with agonist. The injection must happen inside the reader.

-

Donor Variability: If using primary human neutrophils, expect donor-to-donor variability. Normalize data to the "fMLP-OMe Max" response for each specific donor.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. Formylpeptide receptors: FPR1. [Link][3]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 443295, N-Formyl-Met-Leu-Phe. [Link]

-

Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. [Link]

-

Selvatici, R., et al. (2006). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: fMLP-OMe Assay Optimization

Topic: Troubleshooting Low Neutrophil Response to N-Formyl-Met-Leu-Phe Methyl Ester (fMLP-OMe)

Executive Summary & Mechanism of Action

Welcome to the Technical Support Center. This guide addresses the specific challenges of using fMLP-OMe , a synthetic derivative of the bacterial chemotactic peptide fMLP.

While fMLP-OMe targets the same Formyl Peptide Receptor 1 (FPR1) as its parent compound, its methyl ester modification significantly alters its physicochemical properties. It is more lipophilic, altering its membrane permeability and binding kinetics. A "low response" is rarely due to a single factor; it is usually a convergence of reagent instability (ester hydrolysis) and neutrophil fragility (pre-activation).

The Signaling Pathway

To troubleshoot effectively, one must understand the signal transduction cascade. fMLP-OMe binding triggers a G-protein coupled cascade leading to chemotaxis, degranulation, and superoxide generation.

Figure 1: FPR1 Signal Transduction Cascade. Note that calcium mobilization is the central node; if Ca2+ is depleted in buffers, downstream effects (Actin/Burst) will fail.

Module A: Reagent Integrity (The Chemical Variable)

Diagnosis: The most common cause of "dead" assays is the hydrolysis of the methyl ester group or adsorption to plastic.

Solubility & Hydrolysis

Unlike fMLP (free acid), fMLP-OMe is highly hydrophobic.

-

The Issue: Aqueous storage promotes hydrolysis of the methyl ester, converting fMLP-OMe back to fMLP or degrading it entirely.

-

The Fix: Never store fMLP-OMe in aqueous buffer (PBS/HBSS) for more than 1 hour.

Table 1: Physicochemical Comparison & Handling

| Feature | fMLP (Free Acid) | fMLP-OMe (Methyl Ester) | Impact on Assay |

| Hydrophobicity | Moderate | High | fMLP-OMe sticks avidly to plastic tips and tubes. |

| Solubility | Soluble in alkaline water | Requires DMSO/Ethanol | Incomplete dissolution leads to erratic concentration. |

| Stability | Stable in buffer (hours) | Labile in buffer | Must be prepared fresh from DMSO stock immediately before use. |

| Potency | Standard Reference | Variable | Often requires higher molarity if hydrolysis has occurred. |

The "Plastic Loss" Phenomenon

Because fMLP-OMe is lipophilic, it rapidly adsorbs to polypropylene and polystyrene.

-

Protocol Adjustment: All dilutions must be performed in buffers containing 0.1% to 0.5% BSA (Bovine Serum Albumin) or HSA. The protein acts as a carrier, keeping the peptide in solution and preventing loss to the tube walls.

Module B: Cell Quality Control (The Biological Variable)

Diagnosis: If the reagent is fresh, the issue is likely Neutrophil Priming . Neutrophils are "kamikaze" cells; once activated, they cannot be re-activated.

The "High Background" Trap

A low response often isn't a lack of signal; it's a lack of delta (change). If your isolation method stresses the cells, they arrive in the assay plate already partially activated (high baseline).

-

Symptoms: High fluorescence in unstimulated controls (ROS assays) or spontaneous shape change (chemotaxis).

-

Root Cause: Erythrocyte lysis steps using hypotonic shock or rough pipetting.

Receptor Desensitization (Tachyphylaxis)

FPR1 undergoes rapid homologous desensitization.

-

Scenario: You exposed cells to trace endotoxins (LPS) or fMLP during isolation.

-

Result: FPR1 is internalized or uncoupled from G-proteins. The cells are viable but "blind" to the signal.

Troubleshooting Logic & Protocols

Use this decision tree to diagnose the failure point.

Figure 2: Diagnostic Logic Flow. PMA bypasses the receptor (activates PKC directly). If PMA works but fMLP-OMe fails, the issue is the receptor or the peptide, not the cell machinery.

Validated Preparation Protocol

To ensure data integrity, follow this reconstitution method strictly:

-

Stock Preparation: Dissolve fMLP-OMe powder in high-grade anhydrous DMSO to a concentration of 10 mM . Aliquot into small volumes (e.g., 10 µL) and store at -80°C. Do not refreeze.

-

Intermediate Dilution: On the day of the experiment, dilute the 10 mM stock 1:100 in PBS + 0.5% BSA (yielding 100 µM).

-

Working Solution: Perform serial dilutions in the assay buffer (e.g., HBSS + Ca2+/Mg2+ + 0.1% BSA).

-

Critical: The final assay concentration usually ranges from 10 nM to 1 µM .

-

Frequently Asked Questions (FAQs)

Q1: My cells respond to PMA but not fMLP-OMe. Why? A: This confirms the downstream machinery (PKC/NADPH oxidase) is functional, but the receptor event is failing. This is classic Receptor Desensitization . Check your isolation buffers for endotoxin contamination (use pyrogen-free water) and ensure you are not using EDTA in the final assay buffer, as FPR1 signaling requires Calcium.

Q2: I see a response, but it drops off at higher concentrations. Is this normal? A: Yes. This is the "Bell-Shaped Curve" effect. High concentrations of fMLP-OMe (>10 µM) cause rapid receptor internalization and desensitization, leading to a lower apparent signal than moderate concentrations (100 nM). Always titrate.

Q3: Can I use fMLP-OMe in media containing FBS? A: Serum (FBS) contains esterases that can hydrolyze fMLP-OMe. It also contains high levels of albumin which may bind the peptide too strongly, reducing bioavailability. Use a defined buffer (HBSS) with a controlled amount of BSA (0.1%) instead of full serum.

Q4: How long can I keep the diluted fMLP-OMe? A: Less than 2 hours on ice. The methyl ester is unstable in aqueous environments. Discard any unused diluted reagent.

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

-

Zigmond, S. H. (1977). Ability of polymorphonuclear leukocytes to orient in gradients of chemotactic factors. The Journal of Cell Biology, 75(2), 606–617.

-

Dahlgren, C., & Karlsson, A. (1999). Respiratory burst in human neutrophils. Journal of Immunological Methods, 232(1-2), 3–14.

-

Thermo Fisher Scientific. (n.d.). Chemoattractants and Chemokines Technical Guide.

Technical Guide: fMLP-OMe Solubility, Stability, and Handling

Topic: N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe) Audience: Researchers, Cell Biologists, and Pharmacologists Version: 2.0 (Current as of 2025)

Executive Summary

fMLP-OMe (N-Formyl-methionyl-leucyl-phenylalanine methyl ester) is a synthetic chemotactic peptide and a potent agonist of the Formyl Peptide Receptor (FPR) family. While functionally similar to its parent compound fMLP (free acid), the methyl ester modification at the C-terminus alters its physicochemical properties—specifically increasing hydrophobicity and membrane permeability.

This modification, however, introduces specific stability challenges: ester hydrolysis and methionine oxidation . This guide provides a rigorous technical framework for the preparation, storage, and troubleshooting of fMLP-OMe to ensure experimental reproducibility.

Solubility & Stock Preparation

The Solubility Paradox

fMLP-OMe is highly hydrophobic. A common error is attempting to dissolve the peptide directly in aqueous buffers (PBS, HBSS), resulting in micro-precipitates that cause variable concentration gradients and inconsistent biological data.

Core Rule: You must use an organic solvent carrier (DMSO or Ethanol) to establish a primary stock solution before aqueous dilution.

Quantitative Solubility Data

| Solvent System | Solubility Limit ( | Stability (at -20°C) | Notes |

| DMSO (Anhydrous) | ~30 mg/mL (68 mM) | > 6 Months | Recommended. Best for high-concentration stocks. |

| Ethanol (Absolute) | ~0.5 - 2 mg/mL | 1 Month | Lower solubility; prone to evaporation. |

| PBS / Water | < 0.1 mg/mL | Unstable | Do not store. Prepare immediately before use. |

| DMF | ~25 mg/mL | > 6 Months | Alternative to DMSO; toxic to some cell lines. |

Protocol: Precision Solubilization Workflow

Objective: Prepare a 10 mM Stock Solution.

-

Calculate: For 5 mg of fMLP-OMe (MW ≈ 451.6 g/mol ), add 1.107 mL of high-grade anhydrous DMSO.

-

Dissolve: Vortex vigorously for 30–60 seconds. Ensure the solution is crystal-clear.

-

Tip: If the powder adheres to the walls, centrifuge briefly (300 x g) to collect the solvent, then vortex again.

-

-

Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene or glass vials.

-

Why? Repeated freeze-thaw cycles introduce moisture, accelerating ester hydrolysis.

-

-

Dilute (The Critical Step):

-

Add the DMSO stock dropwise to the vortexing aqueous buffer.

-

Do not add buffer to the DMSO stock; this causes "shock precipitation" where the peptide crashes out of solution before dispersing.

-

Visualization: Solubilization Workflow

Figure 1: Step-by-step solubilization workflow to prevent precipitation and degradation.

Stability & Degradation Mechanisms[1]

Understanding why fMLP-OMe degrades is essential for troubleshooting. Two primary chemical pathways threaten the integrity of your molecule.

Pathway A: Ester Hydrolysis (The "Silent Killer")

The methyl ester group (-OMe) is susceptible to hydrolysis, converting fMLP-OMe back into fMLP (free acid) and methanol.

-

Trigger: Alkaline pH (> 8.0) and moisture.

-

Consequence: While fMLP is also active, it has different solubility and potency profiles. Your "fMLP-OMe" experiment becomes a mixture of two distinct agonists.

-

Prevention: Store stocks in anhydrous DMSO. Avoid storing aqueous working solutions for > 4 hours.

Pathway B: Methionine Oxidation

The Methionine (Met) residue is highly sensitive to oxidation, forming Met-sulfoxide .

-

Trigger: Atmospheric oxygen and reactive oxygen species (ROS).

-

Consequence: Oxidized fMLP derivatives typically show drastically reduced biological activity (10–100 fold loss in potency).

-

Prevention: Use degassed buffers or buffers containing antioxidants (e.g., 0.1% BSA) for working solutions.

Visualization: Degradation Pathways

Figure 2: Chemical degradation pathways. Hydrolysis yields the free acid (active but different properties), while oxidation yields an inactive sulfoxide.

Troubleshooting & FAQs

Q1: My dose-response curve is shifting to the right (lower potency). Why?

Diagnosis: This is the classic signature of Methionine Oxidation .

-

Root Cause: Your stock solution may be old, or the aqueous dilution was prepared too far in advance.

-

Solution: Prepare a fresh working solution from a new, frozen DMSO aliquot. Ensure your assay buffer is fresh and, if possible, degassed.

Q2: I see a fine precipitate when I add the stock to my cell culture media.

Diagnosis: "Shock Precipitation."

-

Root Cause: Adding the aqueous media to the high-concentration DMSO drop caused the local concentration of peptide to exceed its solubility limit instantly.

-

Solution: Always add the DMSO stock into the stirring/vortexing media . Ensure the final DMSO concentration is < 0.1% to 0.5% (v/v) to maintain solubility without cytotoxicity.

Q3: Can I store the aqueous working solution overnight at 4°C?

Answer: No.

-

Reasoning: Even at 4°C, the methyl ester is prone to slow hydrolysis, and the methionine is exposed to dissolved oxygen.

-

Protocol: Discard unused aqueous dilutions. Only the anhydrous DMSO stock at -20°C is stable for storage.

Q4: How does fMLP-OMe compare to fMLP in neutrophil assays?

Answer: Both are potent FPR1 agonists.

-

fMLP-OMe: Often exhibits slightly higher membrane permeability due to the esterification of the C-terminus.

-

fMLP (Free Acid): The physiological standard.

-

Note: Neutrophils possess esterases that can rapidly convert fMLP-OMe to fMLP intracellularly or in the extracellular milieu, meaning the biological response often involves both species [1].

Q5: I am using plastic tubes. Is that a problem?

Answer: Potentially, yes.

-

Issue: Hydrophobic peptides like fMLP-OMe can adsorb to polypropylene surfaces, effectively lowering the concentration in solution.

-

Solution: For concentrations < 10 nM, use low-binding plastics or silanized glass vials to ensure the delivered dose matches the calculated dose.

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975).[1] N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5][6][7][8] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

-

Panaro, M. A., et al. (2006). Structure-activity relationship of for-L-Met-L-Leu-L-Phe-OMe analogues in human neutrophils. Bioorganic Chemistry, 34(6), 298-318. Link

-

Cayman Chemical. (2022). N-Formyl-Met-Leu-Phe Product Information & Solubility Data. Link

-

Sigma-Aldrich. (2023). Product Specification: N-Formyl-Met-Leu-Phe.[1][2][3][4][5][7][8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. innopep.com [innopep.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ≥99.0% (TLC), BioXtra | Sigma-Aldrich [sigmaaldrich.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Extensive hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] phenylalanine by human polymorphonuclear leukocytes. A potential mechanism for modulation of the chemoattractant signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

How to avoid fMLP-OMe-induced receptor desensitization in long experiments

Topic: Prevention of Receptor Desensitization in Long-Duration Experiments Ticket ID: FPR1-OPT-2024 Status: Open

Executive Summary: The "Signal Fade" Phenomenon

The Problem: In long-duration experiments (chemotaxis, calcium flux, or oxidative burst >30 mins), researchers often observe a rapid decline in cellular response to N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe) .

The Diagnosis: This is rarely due to compound degradation alone. It is primarily caused by Homologous Receptor Desensitization of the Formyl Peptide Receptor 1 (FPR1). When FPR1 is over-stimulated, it undergoes phosphorylation by G-protein coupled receptor kinases (GRKs), recruits

The Solution: You cannot "stop" biology, but you can manipulate kinetics. Success in long experiments requires balancing Ligand Concentration against Receptor Recycling Rates and eliminating Esterase Activity .

The Mechanism: Why Your Cells Stop Responding

To solve the problem, you must visualize the enemy. The diagram below illustrates the competition between Signaling (what you want) and Desensitization (what you want to avoid).

Figure 1: FPR1 Signaling & Desensitization Pathway

Caption: The race between signaling (Green) and desensitization (Yellow/Grey). High ligand concentrations favor the right-hand path (Internalization).

Critical Protocol Optimizations

The following protocols are designed to maintain the "Sweet Spot" of receptor occupancy.

A. The "Esterase-Free" Carrier System

Issue: fMLP-OMe is a methyl ester. Serum esterases (present in FBS/FCS) can hydrolyze the methyl group, converting it back to fMLP or breaking it down, altering potency and kinetics mid-experiment. Fix: Use an albumin-based carrier system free of esterases.

| Component | Standard Protocol (Avoid) | Optimized Protocol (Use) | Reason |

| Buffer Base | RPMI + 10% FBS | HBSS (Ca/Mg++) + 0.25% BSA | FBS contains esterases that degrade fMLP-OMe. BSA stabilizes the peptide without enzymatic degradation. |

| Plasticware | Standard Polystyrene | Low-Binding or Glass | fMLP-OMe is hydrophobic. It adsorbs to standard plastic, lowering effective concentration, prompting users to overdose, which causes desensitization. |

| Temperature | 37°C Continuous | Pulse-Chase (if applicable) | Internalization is temp-dependent. For binding studies, bind at 4°C, then shift to 37°C to synchronize the wave. |

B. The Gradient Maintenance Strategy (For Chemotaxis)

In long migration assays (>1 hour), a bolus dose creates a "shallow" gradient that quickly saturates receptors.

Protocol:

-

Avoid Bolus: Do not simply add fMLP-OMe to the bottom well of a Boyden chamber if the assay exceeds 45 mins.

-

Use Source-Sink Models: Use under-agarose or microfluidic devices (e.g., IBIDI, Millipore) that maintain a linear gradient.

-

The "Bell-Curve" Rule:

Experimental Workflow: The "Long-Haul" Setup

Use this workflow for experiments lasting >60 minutes (e.g., neutrophil migration tracking).

Caption: Optimized workflow to minimize hydrophobic loss and prevent esterase degradation.

Troubleshooting FAQ

Q1: My calcium flux signal peaks at 30 seconds and disappears by 2 minutes. Is this desensitization? A: Yes, and this is normal. GPCR calcium signaling is transient.

-

Fix: If you need sustained signaling (e.g., for migration), you are looking at the wrong readout. Calcium is the "spark plug," not the "engine." For long-term readouts, measure F-actin polymerization or phosphorylation of ERK1/2 , which have more sustained kinetics.

Q2: I increased the fMLP-OMe concentration to 10 µM to get a stronger signal, but the cells stopped moving. Why? A: You have induced "High-Dose Inhibition." At micromolar concentrations, FPR1 is rapidly phosphorylated and internalized (homologous desensitization). Furthermore, the receptor may cross-desensitize other receptors (heterologous desensitization).[2][3]

-

Fix: Titrate down. The optimal chemotactic index is often found at concentrations lower than the maximal calcium flux concentration. Aim for 10-100 nM.

Q3: The stock solution of fMLP-OMe precipitated when I added it to the media. A: fMLP-OMe is hydrophobic.

-

Fix: Dissolve stock in dry DMSO at 10 mM. When diluting into aqueous buffer, ensure rapid vortexing. Crucially , the buffer must contain the carrier protein (BSA) before you add the peptide. The BSA acts as a "sponge" to keep it in solution.

Q4: Can I use Cytochalasin B to prevent internalization? A: Technically, yes, as internalization is actin-dependent. However, Cytochalasin B inhibits actin polymerization, which will abolish chemotaxis .

-

Alternative: If you are studying signaling only (not migration), use Phenylarsine Oxide (PAO) (caution: toxic) or specific dynamin inhibitors to block internalization, keeping the receptor on the surface.

References

-

Vertex Pharmaceuticals. (2020). Formyl Peptide Receptor-1 Blockade Prevents Receptor Regulation by Mitochondrial Danger-Associated Molecular Patterns. Critical Care Medicine.

-

Heit, B., et al. (2002). Intracellular signaling pathways and receptor trafficking in neutrophil chemotaxis. Journal of Leukocyte Biology.

-

Prossnitz, E. R., & Ye, R. D. (1997). The N-formyl peptide receptor: a model for the study of chemoattractant receptor structure and function. Pharmacology & Therapeutics.[5][6][7]

-

Sklar, L. A., et al. (1984). Ligand-receptor dynamics and signal amplification in the neutrophil. Journal of Biological Chemistry.

-

Selvatici, R., et al. (2012). fMLP-OMe- and IL-8-induced human neutrophil chemotaxis. European Journal of Medicinal Chemistry.

Sources

- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desensitization uncouples the formyl peptide receptor-guanine nucleotide-binding protein interaction in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting biphasic dose-response curves of fMLP-OMe

Technical Support Center: fMLP-OMe Dose-Response Analysis

Executive Summary

You are likely observing a "bell-shaped" or biphasic curve where fMLP-OMe stimulates biological activity (e.g., chemotaxis, superoxide generation) at low concentrations (1–100 nM) but fails to elicit a response—or actively inhibits it—at supra-optimal concentrations (>1 µM).

This is not an experimental error. It is a hallmark of Formyl Peptide Receptor (FPR) biology. This guide dissects the mechanisms of Receptor Saturation , Homologous Desensitization , and FPR1/FPR2 Duality to help you interpret your data correctly.

Module 1: The Chemotaxis Paradox (Why Migration Stops)

User Question: "My neutrophil migration peaks at 10 nM but drops to baseline at 10 µM. Is the peptide toxic at high doses?"

Technical Insight: The peptide is likely not toxic; the cells are experiencing Chemotactic Arrest . Neutrophils navigate via spatial sensing—they compare receptor occupancy across the cell body (front vs. back).

-

Gradient Sensing (Low Dose): A steep difference in receptor occupancy (

Occupancy) exists between the leading edge and the uropod. The cell polarizes and moves. -

Receptor Saturation (High Dose): At supramaximal concentrations (>100 nM), FPR1 receptors on both the front and back of the cell are >90% saturated. The cell perceives a "uniform field" rather than a gradient.

-

The "Stop" Signal: High occupancy triggers a distinct signaling switch (often involving p38 MAPK) that downregulates actin polymerization, effectively telling the cell, "You have arrived at the source."

Visualization: The Saturation Mechanism

Figure 1: Mechanism of biphasic chemotaxis. Migration requires a differential signal (

Module 2: Receptor Duality (FPR1 vs. FPR2)

User Question: "I see a secondary plateau in my calcium flux assay. What is happening?"

Technical Insight: fMLP-OMe is a high-affinity agonist for FPR1 but can cross-react with FPR2 (formerly FPRL1) at micromolar concentrations.

-

FPR1 (High Affinity,

): Drives the primary response (chemotaxis, calcium flux) at low nanomolar ranges. -

FPR2 (Low Affinity,

): Activated only at high concentrations. FPR2 signaling often promotes resolution or different immunomodulatory outcomes compared to FPR1. -

Homologous Desensitization: At high doses, G-protein Coupled Receptor Kinases (GRKs) phosphorylate the receptor tail, recruiting

-arrestin. This uncouples the G-protein (

Visualization: Signaling Divergence

Figure 2: Dose-dependent signaling pathways. High doses trigger negative feedback loops (GRK/Arrestin) that dampen the response.

Module 3: Experimental Troubleshooting (The "Hidden" Variables)

User Question: "My EC50 shifts significantly between experiments. Is the peptide unstable?"

Technical Insight: fMLP-OMe is hydrophobic (more so than fMLP). Inconsistent data usually stems from solubility issues or oxidative degradation , not receptor biology.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Loss of Potency | Methionine Oxidation | The Met residue oxidizes to sulfoxide (inactive). Action: Use degassed buffers. Store lyophilized powder under |